molecular formula C11H16O2 B12608801 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one CAS No. 649570-64-9

6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one

Cat. No.: B12608801
CAS No.: 649570-64-9
M. Wt: 180.24 g/mol
InChI Key: OMJJSNZAIPMSHB-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a complex organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a tetrahydropyran ring, with a propan-2-yl substituent at the 6th position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported to facilitate the synthesis of substituted pyrans and furans . Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide a straightforward route to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, yielding alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), resulting in the replacement of specific functional groups with nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new compounds with altered functional groups.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is unique due to its fused ring system and specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

649570-64-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

6-propan-2-yl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one

InChI

InChI=1S/C11H16O2/c1-7(2)9-6-8-4-3-5-13-11(8)10(9)12/h7,9H,3-6H2,1-2H3

InChI Key

OMJJSNZAIPMSHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(C1=O)OCCC2

Origin of Product

United States

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